[1-(Fluoromethyl)cyclobutyl]methanol
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Overview
Description
[1-(Fluoromethyl)cyclobutyl]methanol: is a chemical compound with the molecular formula C6H11FO. It is a cyclobutyl derivative where a fluoromethyl group is attached to the cyclobutane ring, and a methanol group is attached to the same carbon as the fluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Fluoromethyl)cyclobutyl]methanol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Fluoromethyl Group: This step involves the fluorination of a suitable precursor, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(Fluoromethyl)cyclobutyl]methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
[1-(Fluoromethyl)cyclobutyl]methanol: has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [1-(Fluoromethyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
[1-(Fluoromethyl)cyclobutyl]methanol: can be compared with other similar compounds, such as:
Cyclobutanol: Lacks the fluoromethyl group, resulting in different reactivity and applications.
Fluorocyclobutane: Lacks the methanol group, leading to different chemical properties.
Methanol derivatives: Other methanol derivatives with different substituents can have varying reactivities and applications
The uniqueness of This compound lies in its combination of the cyclobutyl ring, fluoromethyl group, and methanol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(fluoromethyl)cyclobutyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-4-6(5-8)2-1-3-6/h8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSSLCKRFDOFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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